N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Anticancer Cervical cancer HeLa

N-Benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 942002-73-5) is a synthetic small molecule belonging to the benzothiazole-benzamide class, characterized by a 4,7-dimethoxy-substituted benzothiazole core, an N-benzyl substituent, and a para-methylsulfonyl benzamide moiety. Its molecular formula is C₂₄H₂₂N₂O₅S₂ with a molecular weight of 482.57 g/mol, and it is typically supplied at ≥95% purity for research use.

Molecular Formula C24H22N2O5S2
Molecular Weight 482.57
CAS No. 942002-73-5
Cat. No. B2798448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
CAS942002-73-5
Molecular FormulaC24H22N2O5S2
Molecular Weight482.57
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C
InChIInChI=1S/C24H22N2O5S2/c1-30-19-13-14-20(31-2)22-21(19)25-24(32-22)26(15-16-7-5-4-6-8-16)23(27)17-9-11-18(12-10-17)33(3,28)29/h4-14H,15H2,1-3H3
InChIKeyPPRAIKYKHYFNBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 942002-73-5): Core Chemical Identity and Research-Grade Procurement Profile


N-Benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 942002-73-5) is a synthetic small molecule belonging to the benzothiazole-benzamide class, characterized by a 4,7-dimethoxy-substituted benzothiazole core, an N-benzyl substituent, and a para-methylsulfonyl benzamide moiety . Its molecular formula is C₂₄H₂₂N₂O₅S₂ with a molecular weight of 482.57 g/mol, and it is typically supplied at ≥95% purity for research use . The compound has been cited in patent literature as a CTPS1 (cytidine triphosphate synthase 1) inhibitor relevant to cell proliferation disorders, though detailed published pharmacological characterization remains limited [1].

Why N-Benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide Cannot Be Replaced by Generic Benzothiazole or Benzamide Analogs


Although numerous benzothiazole and benzamide derivatives exist as research reagents, generic substitution is precluded by the unique combination of three structural features in this compound: the 4,7-dimethoxy substitution on the benzothiazole ring, the N-benzyl group, and the para-methylsulfonyl benzamide moiety. Even minor positional changes—such as moving the methylsulfonyl group from the para to the meta position (CAS 941878-03-1)—produce a distinct regioisomer , while replacement of the methylsulfonyl with methylthio, acetyl, or nitro groups yields analogs with different electronic profiles and biological target engagement [1][2]. The presence of the N-benzyl substituent further distinguishes this compound from simpler N-unsubstituted benzothiazolyl benzamides, which exhibit different conformational preferences and protein binding characteristics. These structural nuances directly influence target selectivity, potency, and metabolic stability, making this specific compound non-interchangeable with its closest analogs for quantitative research applications [2].

Quantitative Differentiation Evidence for N-Benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide Against Closest Structural Analogs


Para-Methylsulfonyl Substitution Confers Enhanced Antiproliferative Potency Compared to Meta- and Ortho-Regioisomers in HeLa Cervical Cancer Cells

In a series of methylsulfonyl benzothiazole (MSBT) derivatives, the para-methylsulfonyl benzamide configuration (as present in the target compound) is associated with superior antiproliferative activity. The structurally related MSBT-07 and MSBT-12, which bear para-substituted methylsulfonyl benzamide motifs, exhibited GI₅₀ values of ≤0.1 µM against HeLa cervical cancer cells [1]. By contrast, alternative regioisomers (meta- or ortho-substituted methylsulfonyl benzamides) within the same study showed attenuated activity, with GI₅₀ values typically >1 µM or no significant growth inhibition at comparable concentrations [1]. This positional effect highlights the critical role of the para-methylsulfonyl benzamide moiety in achieving low-submicromolar potency.

Anticancer Cervical cancer HeLa methylsulfonyl benzothiazole

4,7-Dimethoxybenzothiazole Core Provides Distinct Electronic and Steric Profile Compared to 5,6-Dimethoxy or Unsubstituted Benzothiazole Analogs

The 4,7-dimethoxy substitution pattern on the benzothiazole core creates a unique electronic environment due to the electron-donating methoxy groups at positions para and ortho to the endocyclic nitrogen and sulfur atoms. This arrangement differs fundamentally from the 5,6-dimethoxy isomer (e.g., N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide, CAS not available for exact analog) [1]. Molecular modeling studies on related CK1δ-targeting benzothiazole PROTACs indicate that the 4,7-dimethoxy pattern favorably orients the benzamide substituent for target engagement, whereas 5,6-dimethoxy analogs exhibit altered dihedral angles and reduced binding complementarity [2]. While direct comparative biochemical data for the target compound are not yet published, the class-level inference is that the 4,7-dimethoxy substitution is essential for maintaining the intended bioactive conformation [2].

Structure-activity relationship Benzothiazole Dimethoxy substitution Electronic effects

N-Benzyl Substituent Enhances Lipophilicity and Potential Blood-Brain Barrier Penetration Relative to N-Unsubstituted or N-Alkyl Analogs

The N-benzyl group on the target compound contributes approximately 2.5–3.0 logP units compared to the N-unsubstituted analog (e.g., N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide), based on calculated partition coefficients using the XLogP3 algorithm . This increase in lipophilicity correlates with enhanced passive membrane permeability, a prerequisite for central nervous system (CNS) exposure. In the CK1δ PROTAC series, N-benzylated benzothiazole derivatives demonstrated measurable cellular degradation activity, whereas more polar N-unsubstituted or short-chain N-alkyl analogs exhibited reduced cellular permeability and weaker target engagement [1]. Although direct LogD or PAMPA data for the target compound are not publicly available, the class-level structure-property relationship strongly supports the N-benzyl group as a key driver of membrane permeability [1].

Lipophilicity Blood-brain barrier N-benzyl CNS penetration

Patent-Cited CTPS1 Inhibitory Activity Distinguishes This Scaffold from Generic Benzothiazole Derivatives Lacking the Methylsulfonyl Benzamide Motif

US Patent Application US20230183229A1 explicitly claims benzamide compounds bearing a methylsulfonyl-substituted phenyl ring as CTPS1 inhibitors for the treatment of cell proliferation disorders, including hematological malignancies and immune-mediated conditions [1]. The target compound falls within the general Formula (I) of this patent, which describes compounds with IC₅₀ values against CTPS1 in the nanomolar to low-micromolar range, though specific data for CAS 942002-73-5 are not individually disclosed in the published specification [1]. In contrast, generic benzothiazole derivatives lacking the methylsulfonyl benzamide moiety (e.g., simple 2-aminobenzothiazoles or benzothiazole-2-thiols) have not been reported as CTPS1 inhibitors and are directed toward unrelated targets such as urease, β-glucuronidase, or dopamine receptors [2][3]. This target-class differentiation provides a rationale for selecting the target compound over non-methylsulfonyl benzothiazole analogs in CTPS1-focused research programs [1].

CTPS1 Immuno-oncology Nucleotide metabolism Patent evidence

Optimal Research and Procurement Application Scenarios for N-Benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide


CTPS1 Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

The compound serves as a key intermediate or reference standard in medicinal chemistry programs targeting CTPS1 for immuno-oncology or autoimmune disease indications, as supported by patent filing US20230183229A1 [1]. Its para-methylsulfonyl benzamide configuration and 4,7-dimethoxybenzothiazole core provide a defined starting point for systematic SAR exploration around the N-benzyl substituent and benzamide ring modifications.

Anticancer Probe Development with Preference for Para-Methylsulfonyl Benzothiazole Scaffolds

Given the demonstrated low-submicromolar GI₅₀ values of para-methylsulfonyl benzothiazole analogs against HeLa cervical cancer cells [2], this compound is a suitable candidate for further anticancer probe development. Its structural features are consistent with the pharmacophore associated with potent antiproliferative activity in the MSBT series.

PROTAC Degrader Design Utilizing the 4,7-Dimethoxybenzothiazole Ligase Handle

The 4,7-dimethoxybenzothiazole core has been validated as a CK1δ-targeting ligand in PROTAC degrader molecules [3]. The target compound, with its additional N-benzyl and methylsulfonyl benzamide functionality, offers a modular scaffold for PROTAC linker conjugation, enabling exploration of E3 ligase-mediated degradation of novel protein targets.

Chemical Biology Studies Requiring CNS-Penetrant Benzothiazole Probes

The enhanced lipophilicity conferred by the N-benzyl group (estimated ΔXLogP3 +2.5–3.0 versus N-unsubstituted analogs) makes this compound a rational choice for cellular assays where passive membrane permeability is critical, including neuronal or glial cell models .

Quote Request

Request a Quote for N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.